Bicine
Overview
Description
Bicine, also known as N,N-bis(2-hydroxyethyl)glycine, is a buffering agent used in biochemistry and molecular biology that has been studied for its interaction with metal ions and its role in various chemical reactions. It is a zwitterionic buffer, meaning it has both positive and negative charges at biological pH, which makes it useful for maintaining the pH of solutions. Bicine has been shown to form stable complexes with metal ions such as Cu(II), Fe(II), and Ni(II), which can be utilized in analytical applications .
Synthesis Analysis
Bicine has been used as a ligand in the synthesis of metal clusters. For instance, it has been involved in the synthesis of Fe6 and Fe12 clusters, where its carboxylate arms bridge between iron units, leading to the formation of complex structures with specific magnetic properties . Additionally, bicine derivatives have been synthesized and conjugated with other compounds, such as an inhibitor of glucosamine-6-phosphate synthase, to enhance their lipophilicity and antifungal activity .
Molecular Structure Analysis
The molecular structure of bicine allows it to interact with metal ions effectively. Its hydroxy groups are heavily involved in metal ion binding, as evidenced by the high stability constants of its complexes with metal ions . The structure of bicine-metal ion complexes has been discussed in the context of its use as a buffer in the presence of metal ions and other ligating systems .
Chemical Reactions Analysis
Bicine has been used as a promoter in the synthesis of high-purity BiFeO3 nanoparticles, where it influences the formation of byproducts and the morphology of the resulting nanostructures . It also plays a role in the visible light-induced aerobic oxidative cross-coupling of glycine derivatives with indoles, facilitating the synthesis of bisindolylmethanes, which are important in the total syntheses of certain alkaloid natural products .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicine have been explored in various studies. For example, a chelating resin containing bicine groups has been prepared, and its analytical properties, such as the pH dependence of metal sorption and selectivity, have been investigated . The stability of bicine in complexation reactions, its buffering capacity, and its interactions with other molecules like ATP have been studied to understand its behavior in various chemical environments .
Scientific Research Applications
1. Application in Cement Hydration and Properties
- Summary of Application: Bicine, also known as N, N-di (hydroxyethyl)glycine, is used as a nitrogenous strength enhancer to regulate cement hydration and improve cement properties .
- Methods of Application: Bicine is added to the cement during the hydration process. It changes the morphology of portlandite crystals and decreases the pore size of the hardened cement paste at an early age .
- Results or Outcomes: The addition of bicine results in a higher Ca/Si ratio in the C–S–H phase in the hardened cement paste. Low doses of bicine can accelerate the hydration of C3A and C3S, promoting the conversion of AFt to AFm. This leads to an increase in mechanical performance by 30.9% and 13.6% at 3 days and 7 days, respectively, with only 0.03% bicine .
2. Application in Amyloid-β Fibrils Formation
- Summary of Application: Bicine is used to promote the rapid formation of β-sheet-rich amyloid-β (Aβ) fibrils .
- Methods of Application: Bicine’s aggregating ability is evaluated using various in vitro methods .
- Results or Outcomes: Bicine promotes the aggregation of Aβ40 with high speed and reproducibility, yielding a mixture of aggregates with significant β-sheet-rich fibril formation and toxicity .
3. Application in Protein Resolution
- Summary of Application: Bicine is used in the kinetic study of a quaternary transition-state analogue complex of creatine kinase reaction. It is also employed in the thin layer ion exchange chromatography method for protein resolution .
- Methods of Application: Bicine is used as a buffering agent for low temperature work .
- Results or Outcomes: The specific outcomes of these applications are not detailed in the source .
Future Directions
Bicine is widely used in biochemical applications, particularly in peptide and protein studies . It is ideal for low-temperature work and is commonly used in protein crystallization, enzymatic reaction studies, and electrophoresis . The future directions of Bicine are likely to continue in these areas, with potential for new applications in biochemical research and industry.
Relevant Papers There are several papers that discuss Bicine. One paper discusses the influence of Bicine on the hydration and properties of Portland cement . Another paper discusses the relevance of Bicine in the corrosion of amine gas treating plants .
properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-3-1-7(2-4-9)5-6(10)11/h8-9H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVCELGFZIQNCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
139-41-3 (mono-hydrochloride salt), 17123-43-2 (hydrochloride salt) | |
Record name | Bicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3041669 | |
Record name | N,N-(2-Dihydroxyethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | Bicine | |
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Record name | Bicine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011727 | |
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Product Name |
Bicine | |
CAS RN |
150-25-4 | |
Record name | Bicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03709 | |
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Record name | Bicine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7512 | |
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Record name | Bicine | |
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Record name | Glycine, N,N-bis(2-hydroxyethyl)- | |
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Record name | N,N-(2-Dihydroxyethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(2-hydroxyethyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.233 | |
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Record name | BICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J484QFI1O | |
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Record name | Bicine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011727 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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